N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide
説明
This compound is a triazole-based derivative featuring:
- A thioether linkage at position 5, connected to a 2-oxo-2-(thiazol-2-ylamino)ethyl group, which introduces hydrogen-bonding capabilities via the thiazole and carbonyl moieties .
- A 3,4-dimethylbenzamide group at the N-methyl position, contributing steric bulk and aromatic interactions .
Its synthesis likely involves alkylation of a triazole-thione intermediate with a halogenated acetamide derivative, analogous to methods described for related compounds .
特性
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N6O2S2/c1-13-3-4-15(9-14(13)2)21(33)27-11-19-29-30-23(31(19)16-5-6-17(24)18(25)10-16)35-12-20(32)28-22-26-7-8-34-22/h3-10H,11-12H2,1-2H3,(H,27,33)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDKQOAPEYGWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a novel compound with significant potential in medicinal chemistry. Its complex structure incorporates various pharmacologically active moieties, including thiazole and triazole rings, which are known for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C23H20Cl2N6O2S2, with a molecular weight of 547.47 g/mol. The compound typically exhibits a purity of around 95% and is utilized in various research applications due to its promising biological activity.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Anticancer Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole demonstrate cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The presence of electron-donating groups like methyl in the phenyl ring enhances the anticancer activity .
Table 1: Cytotoxicity Data of Thiazole Derivatives
2. Antimicrobial Activity
The thiazole ring has also been associated with antimicrobial properties. Compounds similar to N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that substitutions on the thiazole ring significantly influence antibacterial efficacy .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 19 | Staphylococcus aureus | <10 µg/mL | |
| 20 | Escherichia coli | <15 µg/mL |
3. Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. Certain compounds have demonstrated significant activity in animal models, suggesting that modifications to the thiazole structure can enhance their efficacy against seizures .
Case Studies
Case Study 1: Efficacy in Cancer Treatment
A study conducted by Evren et al. (2019) synthesized novel thiazole-integrated compounds and tested them against human cancer cell lines. One of the compounds exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .
Case Study 2: Antibacterial Screening
In a recent screening of thiazole derivatives for antibacterial activity, several compounds were identified with MIC values significantly lower than those of existing antibiotics, highlighting their potential as new therapeutic agents against resistant bacterial strains .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The thiazole and triazole moieties present in its structure are known to enhance biological activity against cancer cells.
Case Study:
A study evaluated the anticancer properties of related thiazole derivatives against various cancer cell lines. Compounds with similar structural features demonstrated IC50 values indicating potent cytotoxicity. For instance, derivatives containing the thiazole ring showed selective activity against human lung adenocarcinoma cells (A549) with an IC50 value of 23.30 ± 0.35 mM . Such findings suggest that N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide may exhibit similar or enhanced anticancer properties due to its unique structure.
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Thiazole derivatives have been studied for their efficacy in treating neurodegenerative diseases such as Alzheimer's disease.
Research Findings:
A systematic review on thiazole derivatives indicated that they possess significant therapeutic potential against Alzheimer's disease by inhibiting acetylcholinesterase and reducing oxidative stress . Given the structural similarities with N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide, it is plausible that this compound could also exhibit neuroprotective effects.
Antimicrobial Properties
The antimicrobial activity of thiazole and triazole compounds has been well documented. These compounds often demonstrate effectiveness against a range of bacterial strains.
Case Study:
In a recent investigation into the antimicrobial properties of thiazole derivatives, several compounds were found to exhibit moderate to strong antibacterial activities against Gram-positive and Gram-negative bacteria . The incorporation of the triazole moiety in N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide may enhance its antimicrobial efficacy.
Summary Table of Applications
類似化合物との比較
Structural Analogues with Triazole Cores
a) S-Alkylated 1,2,4-Triazoles (Compounds [10–15], )
- Structure: Contain a triazole core with 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl substituents, S-alkylated with α-halo ketones (e.g., 2-bromoacetophenone).
- Key Differences: The target compound uses a 3,4-dichlorophenyl group instead of sulfonyl/fluorophenyl substituents, increasing electron-withdrawing effects. The thiazol-2-ylaminoethyl group provides a heterocyclic amine, absent in compounds [10–15], which may enhance binding to enzymes like kinases .
- Synthetic Similarities : Both utilize base-mediated alkylation of triazole-thiones, though yields and reaction conditions vary with halogenated precursors .
b) N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide ()
- Structure : Combines thiadiazole and oxadiazole rings with thioether linkages.
- Key Differences :
Thiazole-Containing Derivatives
a) 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide ()
- Structure : Features a thiazole ring linked to a hydrazinecarbothioamide group.
- Key Differences :
- The target compound integrates thiazole as part of a larger acetamide side chain, whereas this derivative uses thiazole as a central scaffold.
- Anticancer activity (IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells) suggests thiazole derivatives may target similar pathways, but the triazole-dichlorophenyl group in the target compound could modulate selectivity .
b) Thiazol-5-ylmethyl Carbamates ()
- Structure : Include thiazole-methyl groups in complex carbamate frameworks.
- Key Differences :
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:
- Anticancer Potential: Thiazole-triazole hybrids (e.g., ’s compounds 7b and 11) show low IC₅₀ values, suggesting that the thiazole and triazole moieties synergistically enhance cytotoxicity .
- Antioxidant Activity : Thiadiazole-based secondary amines () demonstrate antioxidant properties, implying that sulfur-containing heterocycles in the target compound may contribute to redox modulation .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves a multi-step approach:
- Key reaction : Condensation of a 1,2,4-triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde derivatives under reflux in ethanol with glacial acetic acid as a catalyst .
- Purification : Post-reaction solvent evaporation under reduced pressure, followed by filtration and recrystallization from ethanol or ethanol-DMF mixtures to isolate the solid product .
- Validation : Use IR and -NMR to confirm the presence of functional groups (e.g., thioether bonds, triazole rings) and compare with theoretical spectra .
Q. Which spectroscopic methods are most effective for structural characterization?
- IR spectroscopy : Identifies thioether (C–S stretch, ~600–700 cm) and carbonyl (C=O, ~1650–1750 cm) groups .
- -NMR : Resolves protons adjacent to electronegative atoms (e.g., CH-S at δ 3.5–4.5 ppm) and aromatic protons in the dichlorophenyl/thiazole moieties (δ 7.0–8.5 ppm) .
- Elemental analysis : Validates C, H, N, S content against calculated values (±0.3% tolerance) .
Q. How can preliminary biological activity screening be designed for this compound?
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values, with doxorubicin as a positive control .
- Dose-response curves : Test concentrations from 1–100 µM to identify bioactive thresholds .
Advanced Research Questions
Q. How can synthetic yield be optimized using design of experiments (DoE)?
- Factors : Vary reaction time (2–8 hours), temperature (60–100°C), and catalyst concentration (1–5% glacial acetic acid) .
- Response surface methodology (RSM) : Use statistical models (e.g., ANOVA) to identify optimal conditions. For example, higher temperatures (90°C) may reduce reaction time but risk decomposition .
- Flow chemistry : Continuous-flow systems improve reproducibility and reduce solvent waste .
Q. What computational tools aid in predicting structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase or human kinases) .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in thioether groups for nucleophilic attacks) .
- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can contradictory biological activity data be resolved?
- Case example : If antimicrobial activity varies across studies, consider:
- Strain specificity : Test additional clinical isolates .
- Solvent effects : DMSO concentration >1% may inhibit bacterial growth, skewing results .
- Metabolic stability : Use liver microsome assays to evaluate compound degradation .
Q. What strategies improve regioselectivity in triazole-thioether bond formation?
- Protecting groups : Temporarily block reactive sites (e.g., NH in thiazole) during coupling .
- Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise triazole ring formation .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., monosubstituted triazoles) .
Methodological Notes
- Synthetic reproducibility : Always pre-dry solvents (e.g., ethanol over molecular sieves) to avoid side reactions .
- Data validation : Cross-reference NMR shifts with PubChem’s computed spectra (e.g., InChI Key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) .
- Advanced analytics : LC-MS/MS quantifies trace impurities (<0.1%) that may affect bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
